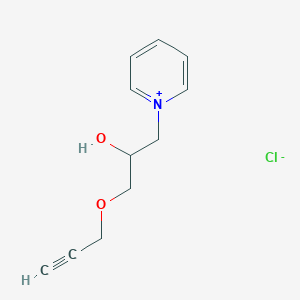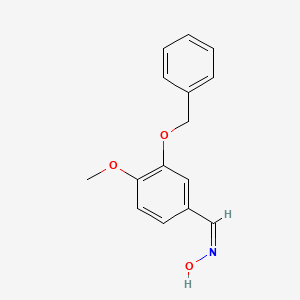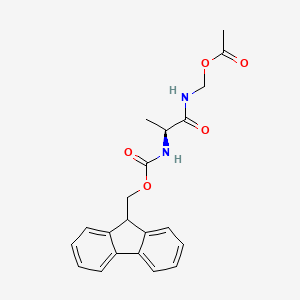![molecular formula C12H13ClN4O3S B14007096 1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol CAS No. 31654-90-7](/img/structure/B14007096.png)
1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol is a complex organic compound that features a purine base with a chlorinated and methylsulfanyl substitution
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This involves the chlorination and methylsulfanyl substitution on the purine ring.
Attachment of the hex-1-enitol moiety: This step involves the formation of the anhydro linkage and the attachment of the hex-1-enitol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
化学反应分析
Types of Reactions
1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorinated purine can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol involves its interaction with specific molecular targets. The chlorinated purine base can interact with nucleic acids, potentially inhibiting their function. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol: shares structural similarities with other purine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated and methylsulfanyl substitutions on the purine base, along with the anhydro linkage, makes it a versatile compound for various applications.
属性
CAS 编号 |
31654-90-7 |
|---|---|
分子式 |
C12H13ClN4O3S |
分子量 |
328.78 g/mol |
IUPAC 名称 |
4-(6-chloro-2-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C12H13ClN4O3S/c1-21-12-15-10(13)8-11(16-12)17(5-14-8)6-2-3-20-7(4-18)9(6)19/h2-3,5-7,9,18-19H,4H2,1H3 |
InChI 键 |
SKFKGLDGVGADBL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(C(=N1)Cl)N=CN2C3C=COC(C3O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B14007013.png)







![4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B14007053.png)


![N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide](/img/structure/B14007059.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007063.png)
![{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B14007067.png)
